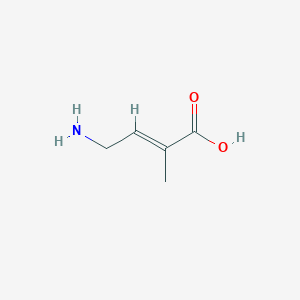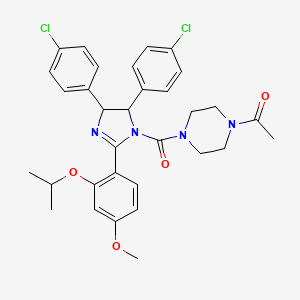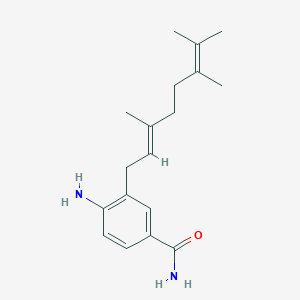
Chivosazole C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chivosazole C is an organic molecular entity.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Cytoskeletal Effects
Chivosazole C, as part of the chivosazoles group, exhibits significant antiproliferative activity against various mammalian cell lines, including human cancer cells. Studies have shown that these compounds can cause a delay in the G2/M phase of the cell cycle, and treated cells often contained two nuclei. Chivosazoles, including this compound, demonstrate the ability to disrupt the actin cytoskeleton in cells. This is evidenced by the breakdown of the actin cytoskeleton after treatment with chivosazoles, as well as their inhibition of actin polymerization and depolymerization of F-actin microfilaments in vitro (Diestel et al., 2009).
Structural and Biosynthetic Insights
Chivosazoles are glycosides of 6-deoxyglucopyranose derivatives and feature an oxazole in their 31-membered macrolide ring. The biogenetic origin of these structural elements has been studied, revealing that the aglycon of chivosazole F, for instance, is a polyketide assembled by the condensation of acetate and serine units. This information is crucial for understanding the biosynthesis and potential modifications of chivosazoles, including this compound (Jansen et al., 1997).
Interaction with Actin and Cellular Impact
This compound, as a variant of Chivosazole F, is suggested to exert its effects by directly interacting with actin. This has been demonstrated through genomic and proteomic approaches, highlighting its impact on the cellular level in both yeast and mammalian cells. This interaction with actin and the subsequent cellular responses are akin to those induced by Latrunculin A, though distinct from compounds like Chondramide (Filipuzzi et al., 2017).
Synthesis and Structural Confirmation
The synthesis of Chivosazole F, which is structurally related to this compound, has been achieved. This synthesis process is critical for confirming the proposed structure of chivosazoles based on NMR, computational methods, and genetic analysis. Such synthetic achievements are pivotal for the development of chivosazoles as research tools and potential therapeutic agents (Brodmann et al., 2010).
Gene Cluster Identification
The biosynthetic gene cluster for chivosazol, including this compound, has been identified in the model strain Sorangium cellulosum So ce56. This cluster spans 92 kbp on the chromosome and includes polyketide synthase genes and a hybrid polyketide synthase/nonribosomal peptide synthetase gene. Understanding this gene cluster is vital for manipulating and enhancing the production of chivosazoles (Perlova et al., 2006).
Eigenschaften
Molekularformel |
C47H67NO12 |
|---|---|
Molekulargewicht |
838 g/mol |
IUPAC-Name |
(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-5-hydroxy-3-methoxy-2,12,22,24-tetramethyl-25-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |
InChI |
InChI=1S/C47H67NO12/c1-29-19-13-9-12-16-24-41(52)60-45(33(5)38(51)26-32(4)49)30(2)20-14-10-11-15-22-37(50)27-40(56-8)34(6)46-48-36(28-57-46)21-17-18-23-39(31(3)25-29)59-47-44(55)43(54)42(53)35(7)58-47/h9-25,28,30-35,37-40,42-45,47,49-51,53-55H,26-27H2,1-8H3/b11-10+,12-9+,19-13-,20-14-,21-17+,22-15+,23-18-,24-16-,29-25+/t30?,31?,32?,33?,34?,35-,37?,38?,39?,40?,42-,43+,44-,45?,47+/m1/s1 |
InChI-Schlüssel |
OTUVKXUFJAKVNU-VWWXXOFZSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)OC)C)O)O)O |
Kanonische SMILES |
CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)O)O)C)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[[1-Carboxy-3-(4-hydroxyphenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B1249419.png)
![(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1249422.png)











